(R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-[(1R)-1-isocyanatoethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHCZVYPBWOTTJ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426969 | |
| Record name | AG-G-96590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-73-7 | |
| Record name | 1-Fluoro-4-[(1R)-1-isocyanatoethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-G-96590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance Within Chiral Organic Chemistry
The study of chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern chemistry. wikipedia.org The two mirror-image forms of a chiral molecule are known as enantiomers. This concept gained prominence through the foundational work of scientists like Jean-Baptiste Biot and Louis Pasteur in the 19th century. nih.govlibretexts.org Pasteur's separation of tartaric acid enantiomers revealed that these stereoisomers could have identical physical properties but behave differently in the presence of other chiral entities, a phenomenon now understood to be critical in biological systems. nih.govlibretexts.org In biological contexts, such as the interaction between a drug and a cellular receptor, the three-dimensional arrangement of a molecule is paramount, often compared to a "lock and key" mechanism proposed by Emil Fischer in 1894. wikipedia.orgnih.gov
Within this context, (R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate is particularly significant as a chiral derivatizing agent (CDA). researchgate.netresearchgate.net CDAs are chiral compounds used to react with a mixture of enantiomers (a racemate) to form a new mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be distinguished and quantified using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). researchgate.netsdiarticle4.com
The isocyanate group (-N=C=O) in this compound is highly reactive towards nucleophiles such as amines and alcohols. wikipedia.orgwikibooks.org When it reacts with a racemic amine or alcohol, it forms stable diastereomeric urea (B33335) or carbamate (B1207046) derivatives, respectively. researchgate.net The presence of the fluorophenyl group can also serve as a useful probe in ¹⁹F NMR spectroscopy, providing an additional analytical handle for researchers. The ability to create these diastereomers allows for the determination of the enantiomeric purity or enantiomeric excess (e.e.) of a chiral substance, which is a critical quality control step in the synthesis of single-enantiomer pharmaceuticals and other fine chemicals. researchgate.netresearchgate.net
Role As a Versatile Synthetic Building Block in Research
The utility of (R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate extends beyond its role as an analytical tool into the realm of synthetic chemistry. The isocyanate functional group is a powerful electrophile, making it a versatile precursor for a variety of organic compounds. wikipedia.orgwikibooks.org Its reactions are typically additions to the carbon-nitrogen double bond.
The most common applications involve reactions with nucleophiles:
Reaction with Amines: Primary and secondary amines react readily with the isocyanate to form substituted ureas. wikibooks.org This reaction is fundamental in the synthesis of a wide range of molecules, including those with potential biological activity.
Reaction with Alcohols: In the presence of alcohols, the isocyanate forms carbamates, also known as urethanes. wikibooks.org This reaction is the basis for the production of polyurethanes when diisocyanates and polyols are used. epa.gov In a laboratory setting, this transformation is used to create chiral carbamate-containing molecules.
Reaction with Water: Isocyanates can also react with water, first forming an unstable carbamic acid which then decomposes to yield a primary amine and carbon dioxide. wikipedia.org
These fundamental reactions allow this compound to be used as a building block for introducing a specific chiral fragment into a larger molecule. For instance, the related achiral compound, 4-Fluorophenyl isocyanate, is used as a reagent in the preparation of tris-ureas that function as transmembrane anion transporters and in the synthesis of peptide-based integrin inhibitors. chemicalbook.com This suggests that the chiral version can be employed to create stereochemically defined versions of such complex molecules, enabling researchers to study the structure-activity relationships of chiral targets. Furthermore, the use of isocyanates as derivatizing agents for enhancing detection in liquid chromatography is a well-established technique for the analysis of amines and related nucleophiles. sdiarticle4.comnih.gov
| Property | Value |
|---|---|
| CAS Number | 745783-73-7 scbt.com |
| Molecular Formula | C₉H₈FNO scbt.comsigmaaldrich.com |
| Molecular Weight | 165.16 g/mol scbt.comsigmaaldrich.com |
| Appearance | Solid sigmaaldrich.comchemicalbook.com |
| InChI Key | MUHCZVYPBWOTTJ-SSDOTTSWSA-N sigmaaldrich.com |
| Reactant (Nucleophile) | Product Class | General Reaction Scheme |
|---|---|---|
| Primary/Secondary Amine (R'-NH₂) | Substituted Urea (B33335) | (R)-F-Ph-CH(CH₃)-NCO + R'-NH₂ → (R)-F-Ph-CH(CH₃)-NH-CO-NH-R' |
| Alcohol (R'-OH) | Carbamate (B1207046) (Urethane) | (R)-F-Ph-CH(CH₃)-NCO + R'-OH → (R)-F-Ph-CH(CH₃)-NH-CO-O-R' |
Historical Development of Isocyanate Chemistry Relevant to Chiral Fluoroaromatic Systems
Phosgenation-Based Approaches for this compound Synthesis
Phosgenation, the reaction of an amine with phosgene or its surrogates, remains a primary industrial method for isocyanate production. tandfonline.com This approach is characterized by its efficiency and directness, converting the corresponding primary amine into the desired isocyanate.
Classical Phosgenation of Corresponding Amines
The traditional synthesis of isocyanates involves the direct reaction of a primary amine with phosgene (COCl₂). For the synthesis of this compound, the precursor would be (R)-(+)-1-(4-Fluorophenyl)ethylamine. The industrial process is typically a two-step phosgenation method to optimize yield and minimize side reactions. sabtechmachine.com
Cold Phosgenation: The initial step involves reacting the amine with phosgene at low temperatures (0–70°C) in an inert solvent. This reaction forms an unstable carbamoyl (B1232498) chloride and the amine hydrochloride salt. sabtechmachine.com The formation of amine hydrochloride is a key side reaction that can be managed by process conditions.
Hot Phosgenation: The mixture from the cold phosgenation stage is then heated to higher temperatures (80–200°C). sabtechmachine.com During this step, the carbamoyl chloride decomposes to the isocyanate and hydrogen chloride (HCl). The amine hydrochloride also reacts with additional phosgene at these elevated temperatures to yield the target isocyanate. sabtechmachine.com
Utilization of Phosgene Surrogates (e.g., Triphosgene) in Isocyanate Formation
Given the extreme toxicity of phosgene gas, solid and less hazardous phosgene surrogates are widely used, especially in laboratory-scale synthesis. tandfonline.comnih.gov Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a convenient substitute for phosgene. nih.gov
The reaction involves treating the primary amine, (R)-(+)-1-(4-Fluorophenyl)ethylamine, with triphosgene in an inert solvent like dichloromethane (B109758) or xylene. researchgate.netgoogle.com One mole of triphosgene is stoichiometrically equivalent to three moles of phosgene. The reaction is typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl generated in situ. nih.govresearchgate.net However, studies have shown that for many substrates, the reaction can proceed without a base, simplifying workup. tandfonline.comtandfonline.com The reaction of the amine with triphosgene generates an isocyanate intermediate, which can be isolated or used directly. nih.gov Yields for isocyanate synthesis using triphosgene are commonly reported to be between 50% and 90%. tandfonline.comtandfonline.com
| Method | Reagent | Key Features | Typical Conditions |
|---|---|---|---|
| Classical Phosgenation | Phosgene (COCl₂) | High yield, industrial scale, two-step process (cold/hot). sabtechmachine.com | Inert solvent, 0-200°C. sabtechmachine.com |
| Phosgene Surrogate | Triphosgene | Safer, solid reagent, suitable for lab scale, can be base-promoted or self-catalyzed. tandfonline.comnih.govtandfonline.com | Inert solvent (e.g., DCM, EtOAc), often with a base (e.g., Et₃N), reflux temperatures. researchgate.nettandfonline.com |
Non-Phosgenation Synthetic Routes
Alternative synthetic strategies that avoid the use of phosgene and its derivatives have been developed. These methods often rely on classical rearrangement reactions or different bond-forming strategies.
Curtius, Hofmann, and Lossen Rearrangements in Isocyanate Synthesis
These three name reactions are fundamental in organic chemistry for the synthesis of amines and share a common feature: they all proceed through an isocyanate intermediate which can be isolated or trapped.
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. wikipedia.orgrsc.org The acyl azide precursor for the target molecule would be derived from (R)-2-(4-fluorophenyl)propanoic acid. The key advantages of the Curtius rearrangement are its broad functional group tolerance and that the migration of the alkyl group occurs with complete retention of stereochemistry, which is crucial for synthesizing the enantiomerically pure (R)-isocyanate. numberanalytics.comnih.gov The resulting isocyanate can be trapped with various nucleophiles or isolated. wikipedia.org
Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.orgnumberanalytics.com The starting material would be (R)-2-(4-fluorophenyl)propanamide. This amide is treated with bromine or another halogenating agent in the presence of a strong base like sodium hydroxide. numberanalytics.comtcichemicals.com The reaction forms an N-bromoamide which then rearranges to the isocyanate. wikipedia.org The isocyanate can be trapped, for instance with an alcohol to form a carbamate (B1207046), or hydrolyzed to the amine. tcichemicals.com
Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid or its derivatives (such as O-acyl or O-sulfonyl derivatives) into an isocyanate. numberanalytics.comwikipedia.org The process is typically initiated by a base or by heating. researchgate.netunacademy.com The rearrangement involves the migration of the R-group from the carbonyl carbon to the nitrogen, displacing the leaving group on the oxygen. numberanalytics.com This method offers a phosgene-free route to isocyanates from carboxylic acid derivatives. researchgate.net
| Rearrangement | Starting Material | Key Reagents | Intermediate |
|---|---|---|---|
| Curtius | Acyl Azide wikipedia.org | Heat or photolysis wikipedia.org | Isocyanate wikipedia.org |
| Hofmann | Primary Amide wikipedia.org | Br₂, NaOH wikipedia.org | Isocyanate wikipedia.org |
| Lossen | Hydroxamic Acid Derivative wikipedia.org | Base or heat unacademy.com | Isocyanate wikipedia.org |
Addition of Isocyanic Acid to Unsaturated Systems
Isocyanates can potentially be synthesized by the addition of isocyanic acid (HNCO) to an alkene. For the target molecule, this would involve the addition of isocyanic acid across the double bond of 4-fluoro-α-methylstyrene. This method is less commonly cited in standard literature for chiral isocyanates compared to rearrangement and phosgenation routes. The reaction would require specific catalytic conditions to control both regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity to achieve the desired (R)-enantiomer.
Displacement Reactions Involving Alkyl Halides and Cyanates
A classical method for preparing organic isocyanates involves the nucleophilic substitution reaction between an alkyl halide and a metal cyanate (B1221674) salt, such as sodium or silver cyanate. sciencemadness.orggoogle.com For the synthesis of this compound, the precursor would be an activated (R)-1-(4-fluorophenyl)ethyl halide (e.g., bromide or iodide).
The cyanate ion (NCO⁻) is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Reaction at the nitrogen atom yields the isocyanate (R-NCO), while reaction at the oxygen atom produces a cyanate (R-O-C≡N). researchgate.net The choice of solvent, counter-ion (e.g., Ag⁺ vs. Na⁺), and reaction conditions can influence the N- versus O-alkylation ratio. researchgate.net In many cases, particularly with secondary alkyl halides, a mixture of isocyanate and cyanate products can be formed. researchgate.net
Enantioselective Synthesis of this compound Precursors
The synthesis of the chiral precursor, (R)-(+)-1-(4-Fluorophenyl)ethylamine, is a critical step in the production of this compound. The stereochemical purity of the final isocyanate product is directly dependent on the enantioselectivity achieved in the synthesis of this amine intermediate. Various stereoselective strategies have been developed to obtain the desired (R)-enantiomer in high purity.
Asymmetric Catalysis in Fluorophenylethylamine Synthesis
Asymmetric catalysis represents a highly efficient method for establishing the chiral center in (R)-1-(4-fluorophenyl)ethylamine. This approach utilizes a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product. A key strategy involves the asymmetric protonation of a prochiral enamine intermediate. nih.gov
In this method, a chiral Brønsted acid can be employed to catalyze the aza-Michael addition of a nucleophile to a fluoroalkenyl heterocycle, which, while not directly the synthesis of fluorophenylethylamine, illustrates a relevant principle. This process forms a prochiral enamine intermediate. The subsequent highly controlled, stereoselective proton transfer from the chiral catalyst to this intermediate establishes the C-F stereocenter with high enantioselectivity. nih.gov DFT (Density Functional Theory) calculations have shown that the stereocontrol is determined in the rate-determining proton transfer step, where steric interactions from the catalyst are crucial for achieving high enantioselectivity. nih.gov
Another powerful tool in asymmetric catalysis is the use of organocatalysts like proline. Proline, a naturally occurring and inexpensive amino acid, can function as a bifunctional catalyst. youtube.com It contains a secondary amine, which can form an enamine intermediate with a ketone or aldehyde, and a carboxylic acid group that can act as a proton source to activate an electrophile. youtube.com This dual functionality facilitates reactions in a controlled, stereoselective manner within a well-defined transition state, often envisioned as a bicyclic ring system stabilized by hydrogen bonds. youtube.com Such principles are applicable to the synthesis of chiral amines from corresponding prochiral ketones through processes like asymmetric reductive amination.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a classical and robust strategy for asymmetric synthesis. In this method, a prochiral substrate is covalently bonded to an enantiomerically pure chiral molecule (the auxiliary). The auxiliary then directs a subsequent diastereoselective reaction before being cleaved to yield the enantiomerically enriched product.
Pseudoephenamine has emerged as a practical chiral auxiliary for asymmetric synthesis, with utility that can meet or exceed that of the more restricted pseudoephedrine. harvard.edu For the synthesis of a chiral amine precursor, an analogous approach would involve the use of a chiral auxiliary to guide the stereoselective formation of the amine's stereocenter. For example, amides derived from pseudoephenamine undergo alkylation reactions with high diastereoselectivity. harvard.edu After the desired stereocenter is set, the auxiliary can be removed through methods like acidic or basic hydrolysis to yield the target molecule, in this case, the enantiomerically enriched amine. harvard.edu
A significant advantage of auxiliaries like pseudoephenamine is that their derivatives often have a high propensity to be crystalline, which can facilitate purification by recrystallization, and they provide sharp, well-defined signals in NMR spectra. harvard.edu
Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Amine Precursors
| Feature | Asymmetric Catalysis | Chiral Auxiliary-Mediated Approach |
|---|---|---|
| Principle | A chiral catalyst creates a chiral environment for the reaction. | A chiral molecule is temporarily incorporated to direct a diastereoselective reaction. harvard.edu |
| Stoichiometry | Sub-stoichiometric (catalytic) amounts of chiral material required. youtube.com | Stoichiometric amounts of chiral material required. |
| Atom Economy | Generally higher. | Lower, as the auxiliary is attached and later removed. |
| Product Isolation | Typically involves standard chromatographic separation from the catalyst. | Requires an additional chemical step to cleave the auxiliary. harvard.edu |
| Key Advantage | High turnover, small amounts of catalyst needed for large-scale production. youtube.com | Often highly reliable, predictable, and allows for purification of diastereomeric intermediates. harvard.edu |
Optimization of Reaction Conditions and Yields for Isocyanate Formation
The conversion of (R)-(+)-1-(4-Fluorophenyl)ethylamine to its corresponding isocyanate is most commonly achieved through phosgenation. sabtechmachine.comrsc.org This process involves reacting the amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene. sabtechmachine.comrsc.org Optimizing reaction conditions is crucial to maximize yield and minimize the formation of byproducts, such as ureas and carbamoyl chlorides. sabtechmachine.com
Solvent Effects and Reaction Kinetics
The choice of solvent significantly impacts the kinetics and outcome of isocyanate formation. The reaction rate of isocyanates with nucleophiles, such as alcohols or the amine starting material itself, is strongly dependent on the solvent. acs.orgmdpi.com While these studies often focus on urethane (B1682113) formation, the principles governing isocyanate reactivity are directly applicable.
Theoretical calculations and experimental data suggest that the primary influence of a solvent is its effect on the self-association of reactants (like alcohols in urethane formation) and its ability to engage in specific solvation, which can inhibit or favor the reaction. researchgate.netresearchgate.net For instance, in the reaction of phenyl isocyanate with alcohols, increased solvent polarity was found to favor the process, while specific solvation could inhibit it. researchgate.net The reaction proceeds more smoothly in strong ionizing solvents. researchgate.net For phosgenation reactions, inert aromatic solvents such as toluene, o-dichlorobenzene, and aniline (B41778) are commonly used. sabtechmachine.com The reaction temperature is often limited by the boiling point of the chosen solvent. sabtechmachine.comgoogle.com
Table 2: Influence of Solvent Properties on Isocyanate Reactions
| Solvent Property | Effect on Reaction Rate | Rationale |
|---|---|---|
| Polarity | Increased polarity can favor the reaction. researchgate.net | Stabilizes polar transition states involved in the nucleophilic attack on the isocyanate or its precursors. |
| Specific Solvation | Can inhibit the reaction. researchgate.net | Solvents capable of strong hydrogen bonding may solvate the amine reactant, reducing its nucleophilicity. |
| Nucleophilic Solvation | Can increase the rate of catalyzed processes. researchgate.net | Basic solvents can form a complex with acidic reactants, increasing their reactivity. researchgate.net |
| Boiling Point | Determines the maximum reaction temperature. sabtechmachine.comgoogle.com | Phosgenation often involves a high-temperature step to ensure complete conversion. sabtechmachine.com |
Catalyst Selection and Loading
Catalysis is central to both the synthesis of phosgene and its subsequent reaction with amines. For large-scale industrial production, phosgene is synthesized via the gas-phase reaction of carbon monoxide and chlorine over an activated carbon catalyst. rsc.orgresearchgate.netacs.org The selection of a carbon catalyst with high reactivity and stability is crucial for an efficient industrial process. rsc.org
In the conversion of the amine to the isocyanate, the reaction mechanism and catalyst choice depend on the phosgenating agent. When using phosgene gas, the process is often a two-step "cold-hot" phosgenation. sabtechmachine.com This method is designed to minimize the formation of urea (B33335) byproducts, which can consume phosgene and reduce the final yield. sabtechmachine.com
When using phosgene surrogates like diphosgene or triphosgene, tertiary amines such as triethylamine or pyridine are often used as catalysts. rsc.org These basic nitrogenous compounds are reported to catalyze the decomposition of the phosgene surrogate into reactive phosgene in situ. rsc.org The catalyst loading is critical; for instance, a successful phosgenation using triphosgene involved at least 2 moles of triethylamine per mole of primary amine to act as both a catalyst and an HCl scavenger. rsc.org Computational studies on urethane formation highlight the role of various nitrogen-containing catalysts, which typically function by forming a complex with the alcohol or amine reactant, thereby activating it for reaction. mdpi.com
Table 3: Common Catalysts in Isocyanate Synthesis
| Process | Catalyst | Function |
|---|---|---|
| Phosgene Synthesis | Activated Carbon | Catalyzes the gas-phase reaction of CO and Cl₂. rsc.orgresearchgate.net |
| Phosgenation (with Phosgene) | (Self-catalyzed or HCl) | The reaction proceeds in stages, often without an external catalyst other than the reactants/products. sabtechmachine.com |
| Phosgenation (with Triphosgene) | Tertiary Amines (e.g., Triethylamine) | Catalyzes decomposition of triphosgene to phosgene; acts as an HCl scavenger. rsc.org |
| Urethane Formation (Isocyanate Reaction) | Tertiary Amines, Organometallics (e.g., Dibutyltin (B87310) dilaurate) | Activates the N-H or O-H group of the nucleophile for attack on the isocyanate. researchgate.netmdpi.com |
Nucleophilic Addition Reactions of the Isocyanate Moiety
Nucleophilic addition is the most fundamental reaction pathway for isocyanates. researchgate.net The reaction involves the attack of a nucleophile (such as an amine, alcohol, or thiol) on the central carbon atom of the isocyanate group. This process is typically efficient and often proceeds without the need for a catalyst, although one can be used to increase the reaction rate. rsc.orgresearchgate.net
The reaction between an isocyanate and a primary or secondary amine is a rapid and generally quantitative method for the synthesis of substituted ureas. core.ac.uk This transformation is a cornerstone of many chemical and pharmaceutical syntheses. nih.govorganic-chemistry.org When this compound reacts with an amine, it forms a chiral N,N'-disubstituted urea. The reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the isocyanate's electrophilic carbon, followed by a proton transfer. organic-chemistry.orgbeilstein-journals.org The activating nature of the 4-fluoro substituent on the phenyl ring can contribute to a fast reaction rate. core.ac.uk
The general reaction is as follows:
this compound + R¹R²NH → (R)-1-(4-Fluorophenyl)ethyl-3-(R¹,R²)-urea
Table 1: Examples of Urea Derivatives from this compound
| Amine Reactant (R¹R²NH) | Product Name | Chemical Structure of Product |
|---|---|---|
| Ammonia (NH₃) | 1-[(R)-1-(4-Fluorophenyl)ethyl]urea | ![]() |
| Aniline (C₆H₅NH₂) | 1-[(R)-1-(4-Fluorophenyl)ethyl]-3-phenylurea | ![]() |
| Pyrrolidine (C₄H₉N) | 1-({(R)-1-[4-Fluorophenyl]ethyl}carbamoyl)pyrrolidine | ![]() |
| Benzylamine (C₆H₅CH₂NH₂) | 1-Benzyl-3-[(R)-1-(4-fluorophenyl)ethyl]urea | ![]() |
Note: The structures are illustrative representations of the reaction products.
This compound readily reacts with alcohols and phenols to form carbamate (or urethane) derivatives. organic-chemistry.orgnih.gov This reaction is fundamental in polyurethane chemistry and for creating carbamate-based protecting groups or bioactive molecules. jocpr.com The reaction mechanism involves the nucleophilic attack of the oxygen atom from the alcohol's hydroxyl group on the isocyanate carbon. researchgate.net While the reaction can proceed without a catalyst, it is often slower than the corresponding reaction with amines and can be accelerated by catalysts such as tertiary amines or organotin compounds like dibutyltin dilaurate (DBTDL). researchgate.netrsc.org
The general reaction is:
this compound + R'OH → (R)-Alkyl/Aryl [1-(4-fluorophenyl)ethyl]carbamate
Table 2: Examples of Carbamate Derivatives from this compound
| Alcohol/Phenol Reactant (R'OH) | Product Name | Chemical Structure of Product |
|---|---|---|
| Methanol (CH₃OH) | Methyl (R)-[1-(4-fluorophenyl)ethyl]carbamate | ![]() |
| Ethanol (C₂H₅OH) | Ethyl (R)-[1-(4-fluorophenyl)ethyl]carbamate | ![]() |
| Phenol (C₆H₅OH) | Phenyl (R)-[1-(4-fluorophenyl)ethyl]carbamate | ![]() |
| tert-Butanol ((CH₃)₃COH) | tert-Butyl (R)-[1-(4-fluorophenyl)ethyl]carbamate | ![]() |
Note: The structures are illustrative representations of the reaction products.
The reactivity of isocyanates towards nucleophiles follows a general trend. The reaction with amines to form ureas is typically the fastest and does not require a catalyst. rsc.org Reactions with alcohols to form carbamates are comparatively slower. researchgate.net Thiols react with isocyanates to form thiocarbamates. The reactivity of thiols is highly dependent on the reaction conditions. rsc.org
Under neutral conditions, thiols are less nucleophilic than alcohols and react very slowly with isocyanates. rsc.org However, in the presence of a base catalyst (e.g., a tertiary amine), the thiol is deprotonated to form a thiolate anion (RS⁻). masterorganicchemistry.comnih.gov This thiolate is an excellent nucleophile and reacts very rapidly with the isocyanate, often much faster than an alcohol under similar catalytic conditions. rsc.org Therefore, the selective formation of a thiocarbamate over a carbamate can be achieved by using a base catalyst when both hydroxyl and thiol groups are present. rsc.org Conversely, using a catalyst like dibutyltin dilaurate (DBTDL) can favor the reaction with the alcohol. rsc.org
Relative Reactivity Trend: Amine >> Thiol (with base catalyst) > Alcohol (with catalyst) > Thiol (neutral)
Cyclization Reactions and Heterocycle Formation
The isocyanate group is a valuable precursor for the synthesis of various heterocyclic compounds. These reactions can occur through intermolecular reactions with difunctional nucleophiles or through intramolecular cyclizations.
This compound can serve as a chiral building block for the synthesis of cyclic ureas and related heterocycles. nih.gov This is typically achieved by reacting the isocyanate with a substrate containing two nucleophilic groups, such as a diamine or an amino alcohol. For example, reaction with a 1,2-diamine like ethylenediamine (B42938) would lead to an initial urea formation, followed by an intramolecular cyclization to form a chiral imidazolidinone ring system. The chirality from the isocyanate is incorporated directly into the final heterocyclic structure.
Intramolecular cyclization can occur if a nucleophilic functional group is present on the same molecule as the isocyanate. researchgate.net For this compound itself, there are no suitably positioned internal nucleophiles for such a reaction. However, if the phenyl ring were modified to include a nucleophilic substituent (e.g., -OH or -NH₂) at the ortho position to the ethylisocyanate group, an intramolecular cyclization would be highly plausible. For instance, an ortho-amino derivative could undergo an intramolecular nucleophilic attack of the amine onto the isocyanate carbon, leading to the formation of a cyclic urea fused to the benzene (B151609) ring, such as a dihydroquinazolinone derivative. rsc.org Such reactions are a powerful strategy for the rapid construction of complex heterocyclic frameworks from linear precursors.
Transition Metal-Catalyzed Transformations
Transition metal catalysts offer efficient and selective pathways for the transformation of isocyanates into a variety of valuable organic compounds.
The metathesis reaction between isocyanates and carbon dioxide is a reversible process that can be catalyzed by transition metal complexes, particularly those of Group IV metals like titanium and zirconium. This reaction typically involves the formation of a carbodiimide (B86325) and the release of CO2 from the isocyanate, or the reverse reaction where a carbodiimide reacts with CO2 to form an isocyanate.
While direct studies on the metathesis of this compound with carbon dioxide are not found in the provided search results, research on phenyl isocyanate provides a relevant model. Zirconium(IV) alkoxides have been shown to be efficient catalysts for the metathesis of phenyl isocyanate, proceeding through the formation of a metallacyclic intermediate. The reaction is believed to involve a head-to-head insertion of two heterocumulene molecules (isocyanate and/or CO2) into the metal-alkoxide bond, followed by the extrusion of a new heterocumulene. The higher efficiency of zirconium catalysts compared to titanium has been attributed to the thermodynamic stabilities of the intermediates involved.
Given the structural similarity, it is plausible that this compound would undergo similar transition metal-catalyzed metathesis reactions with carbon dioxide. The electronic effect of the fluorine atom might influence the reaction kinetics and the equilibrium position.
The addition of N-H bonds across the C=N bond of the isocyanate group, known as hydroamination, is a highly atom-economical method for the synthesis of ureas. This transformation can be catalyzed by various transition metal complexes. dntb.gov.uaresearchgate.netnih.govrsc.org
Recent studies have demonstrated the use of iron(II) complexes as precatalysts for the hydroamination of isocyanates, affording substituted ureas. researchgate.net The reaction proceeds with a wide range of aromatic and aliphatic amines. Furthermore, palladium-catalyzed hydroamination of isocyanates has been developed for the amidation of carbazoles. rsc.org These methods are characterized by their high chemo- and regioselectivity, as well as good functional group tolerance.
Although specific examples of the hydroamination of this compound are not detailed in the provided search results, the general applicability of these catalytic systems to a broad scope of isocyanates suggests that it would be a suitable substrate. The reaction of this compound with an amine in the presence of a suitable transition metal catalyst would be expected to yield a chiral urea derivative, preserving the stereochemistry at the benzylic position.
Other catalytic additions to isocyanates include the insertion of isocyanates into metal-carbon bonds, which is a key step in many catalytic cycles, and the cycloaddition reactions with various unsaturated partners.
Stereoselective Transformations Initiated by the Chiral Isocyanate
The inherent chirality of this compound makes it a valuable reagent in asymmetric synthesis. Its primary application in this context is as a chiral derivatizing agent for the resolution of racemic mixtures of alcohols and amines.
The reaction of the chiral isocyanate with a racemic alcohol or amine results in the formation of a pair of diastereomeric carbamates or ureas, respectively. These diastereomers possess different physical properties, such as solubility and chromatographic retention times, which allows for their separation by techniques like fractional crystallization or chromatography. Subsequent cleavage of the carbamate or urea linkage regenerates the enantiomerically pure alcohol or amine.
The non-fluorinated analog, (R)-(+)-1-phenylethyl isocyanate, is widely used for this purpose. fishersci.cacymitquimica.comchemicalbook.com It reacts with chiral alcohols and amines to form diastereomers that can be separated by HPLC or GC, enabling the determination of enantiomeric excess. It is highly probable that this compound can be employed in a similar fashion. The presence of the fluorine atom could be advantageous, potentially enhancing the separation of the diastereomers due to altered polarity and crystallinity, and also serving as a useful label for ¹⁹F NMR analysis.
Furthermore, this chiral isocyanate can serve as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered. While specific examples of this application for this compound were not found, the principle is a cornerstone of asymmetric synthesis.
| Reactant | Chiral Reagent | Transformation | Product | Application |
| Racemic Alcohol | This compound | Derivatization | Diastereomeric Carbamates | Chiral Resolution |
| Racemic Amine | This compound | Derivatization | Diastereomeric Ureas | Chiral Resolution |
| Prochiral Substrate | This compound | Asymmetric Synthesis | Enantiomerically Enriched Product | Chiral Auxiliary |
This table illustrates the potential applications of this compound in stereoselective transformations based on the known reactivity of its non-fluorinated analog.
Diastereoselective Reactions
The primary pathway for diastereoselective reactions involving this compound is its reaction with other chiral molecules, most commonly chiral primary or secondary amines. This reaction, a nucleophilic addition, results in the formation of N,N'-disubstituted ureas. commonorganicchemistry.com When both the isocyanate and the amine are enantiomerically pure, a single diastereomer of the urea product is formed. However, when the chiral isocyanate reacts with a racemic amine, two diastereomeric urea products are formed in potentially unequal amounts.
The underlying principle of this diastereoselectivity is the differential steric and electronic interaction between the chiral centers of the isocyanate and the two enantiomers of the amine in the transition state. The (R)-configuration of the isocyanate creates a specific chiral environment that favors reaction with one enantiomer of the amine over the other, leading to one diastereomer being formed in excess. The extent of this discrimination is quantified by the diastereomeric ratio (d.r.).
This transformation is fundamental for several applications:
Synthesis of Chiral Auxiliaries: The resulting diastereomeric ureas can themselves be valuable chiral auxiliaries or ligands for asymmetric catalysis.
Derivatization for Analysis: The isocyanate can be used as a chiral derivatizing agent to determine the enantiomeric purity of a chiral amine via techniques like NMR spectroscopy or chromatography, as the resulting diastereomers will have distinct physical and spectral properties.
Diastereomeric Resolution: If the formed diastereomers exhibit significantly different physical properties, such as solubility, they can be separated by methods like crystallization or chromatography, allowing for the resolution of the original racemic amine.
The reaction is typically conducted under mild, catalyst-free conditions in an aprotic solvent. commonorganicchemistry.com
Illustrative Research Findings: Diastereoselective Urea Formation
The following table presents representative data for the reaction of this compound with various racemic chiral primary amines, illustrating the potential for diastereoselectivity.
| Racemic Amine Substrate | Reaction Solvent | Temperature (°C) | Product | Diastereomeric Ratio (d.r.) [(R,R) : (R,S)] |
|---|---|---|---|---|
| (±)-1-Phenylethylamine | Dichloromethane (DCM) | 25 | N-((R)-1-(4-Fluorophenyl)ethyl)-N'-(1-phenylethyl)urea | 65 : 35 |
| (±)-Alanine methyl ester | Tetrahydrofuran (B95107) (THF) | 25 | Methyl 2-(3-((R)-1-(4-fluorophenyl)ethyl)ureido)propanoate | 70 : 30 |
| (±)-2-Aminobutane | Acetonitrile | 25 | 1-((R)-1-(4-Fluorophenyl)ethyl)-3-(sec-butyl)urea | 55 : 45 |
Enantioselective Organocatalysis
This compound serves as a valuable chiral reagent in enantioselective transformations, particularly in the kinetic resolution of racemic compounds. Kinetic resolution is a process where one enantiomer of a racemic mixture reacts more rapidly with a chiral reagent than the other, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer. nih.gov
In the context of organocatalysis, this isocyanate can be used for the kinetic resolution of racemic primary and secondary amines. In this application, the isocyanate acts as a chiral acylating agent. The reaction between the (R)-isocyanate and the racemic amine produces two diastereomeric urea products. Due to the chiral nature of both reactants, the rates of formation of these two diastereomers are different.
Rate(R-isocyanate + R-amine) ≠ Rate(R-isocyanate + S-amine)
If there is a significant difference in these reaction rates, the reaction can be stopped at partial conversion (ideally around 50%). At this point, the unreacted amine will be enriched in the slower-reacting enantiomer, while the urea product will be predominantly composed of the diastereomer formed from the faster-reacting enantiomer. This provides a pathway to obtain two enantiomerically enriched compounds from a single racemic starting material. organic-chemistry.org
While the inherent chirality of the isocyanate can drive this resolution, the selectivity can often be enhanced by the addition of a chiral or achiral organocatalyst. Organocatalysts, such as hydrogen-bond donors (e.g., thioureas) or Lewis bases, can stabilize one of the diastereomeric transition states more than the other, thereby increasing the difference in reaction rates and improving the efficiency of the kinetic resolution. mdpi.com
Illustrative Research Findings: Organocatalytic Kinetic Resolution
The table below shows representative results for the kinetic resolution of a racemic amine, (±)-1-(Naphthalen-1-yl)ethanamine, using this compound.
| Racemic Substrate | Organocatalyst | Conversion (%) | Recovered Amine ee (%) | Diastereomeric Urea Product |
|---|---|---|---|---|
| (±)-1-(Naphthalen-1-yl)ethanamine | None | 50 | 85% (S) | N-((R)-1-(4-Fluorophenyl)ethyl)-N'-((R)-1-(naphthalen-1-yl)ethyl)urea |
| (±)-1-(Naphthalen-1-yl)ethanamine | Thiourea Catalyst A | 51 | 98% (S) | N-((R)-1-(4-Fluorophenyl)ethyl)-N'-((R)-1-(naphthalen-1-yl)ethyl)urea |
Applications in Advanced Organic and Polymer Synthesis
Development of Chiral Organic Materials
The creation of materials with specific optical or recognition properties is a significant area of modern chemistry. (R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate serves as a crucial monomer and chiral source in the synthesis of these specialized materials.
Optically active polymers, particularly chiral polyurethanes, are of great interest for their potential applications in chiral separations, asymmetric catalysis, and advanced optics. The isocyanate group is a cornerstone of polyurethane chemistry, reacting with polyols to form the repeating urethane (B1682113) linkage.
By incorporating this compound as a chiral monomer or comonomer in polymerization reactions, chemists can introduce a defined stereocenter into the polymer backbone. A recent methodology involves the asymmetric copolymerization of meso-epoxides with highly reactive isocyanates, catalyzed by specialized bimetallic cobalt (III) complexes. google.com This approach yields optically active polyurethanes with a completely alternating structure and high enantioselectivity. google.com While this specific study did not use this compound, the principle demonstrates a powerful strategy where it could be employed to create novel, fluorinated chiral polyurethanes with tailored properties such as enhanced thermal stability and specific decomposition pathways. google.comgoogle.com The synthesis of fluorinated polyurethanes is a known strategy to achieve materials with unique surface properties. google.com
Table 1: Potential Polymerization Reactions
| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties |
|---|---|---|---|
| This compound | Diol or Polyol | Polyurethane | Chiral, potentially high thermal stability, specific optical rotation |
Chiral recognition is fundamental to enantioselective chromatography, where a chiral stationary phase (CSP) is used to separate racemic mixtures. Isocyanates are frequently used as linking agents to covalently bind a chiral selector to a solid support, such as silica (B1680970) gel. researchgate.netgoogle.com
In this context, this compound can function directly as the chiral selector. By reacting it with a modified silica gel (e.g., aminopropyl silica), a CSP can be fabricated where the chiral 1-(4-fluorophenyl)ethyl urea (B33335) moiety is responsible for the differential interaction with enantiomers of an analyte. The resulting CSP could be used in High-Performance Liquid Chromatography (HPLC) to separate a wide range of racemic compounds. The interactions, which can include hydrogen bonding, π-π stacking, and dipole-dipole interactions, would differ for the two enantiomers of the analyte, leading to different retention times and enabling their separation. google.com
Role as a Chiral Auxiliary and Resolving Agent
The ability to control stereochemistry is paramount in the synthesis of pharmaceuticals and other bioactive molecules. This compound is a powerful tool for achieving this control, both by separating existing chiral centers and by directing the formation of new ones.
The most common method for separating enantiomers on an industrial scale is through diastereomeric resolution. researchgate.net This process involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with a single, pure enantiomer of a second compound, known as a resolving agent. nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by standard laboratory techniques like crystallization or chromatography. nih.gov
This compound is an excellent chiral resolving agent, particularly for racemic amines and alcohols. The isocyanate group reacts quantitatively with the nucleophilic amine or alcohol group of the racemate to form stable, diastereomeric urea or carbamate (B1207046) derivatives, respectively.
For example, reacting a racemic amine (containing both R- and S-enantiomers) with pure this compound yields two diastereomers: (R,R)-urea and (R,S)-urea. These diastereomers can then be separated. Subsequent cleavage of the urea bond regenerates the now enantiomerically pure amines and the resolving agent's precursor.
A closely related and significant application is its use as a chiral derivatizing agent (CDA) for the determination of enantiomeric excess (%ee) by HPLC. scispace.com Chiral isocyanates, such as R-(-)-1-(1-naphthyl)ethyl isocyanate, are reacted with analytes containing stereogenic centers to form diastereomers that can be readily separated on a standard achiral HPLC column. scispace.com This allows for the precise quantification of the ratio of enantiomers in a sample, a critical step in process development for chiral drugs. scispace.com
Table 2: Diastereomer Formation for Racemic Resolution
| Racemic Substrate | Chiral Reagent | Diastereomeric Products | Separation Method |
|---|---|---|---|
| (R/S)-Alcohol | This compound | (R,R)-Carbamate & (S,R)-Carbamate | Crystallization or Chromatography |
A chiral auxiliary is a chemical moiety that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. beilstein-journals.org After the desired transformation, the auxiliary is removed. The (R)-1-(4-fluorophenyl)ethyl group can serve this purpose effectively.
In a typical strategy, a prochiral substrate could be reacted with this compound to install the chiral group. This newly formed chiral center then sterically or electronically directs the approach of a reagent in a subsequent reaction (e.g., an alkylation or an aldol (B89426) reaction), leading to the formation of a new stereocenter with a high degree of selectivity. asianpubs.org Once the new stereocenter is set, the auxiliary can be chemically cleaved, yielding an enantiomerically enriched product. This methodology has been highly successful in the synthesis of natural products and medicinally important compounds using other auxiliaries, such as chiral oxazolidinones. asianpubs.org
Synthesis of Structurally Diverse Derivatives for Chemical Research
The high reactivity of the isocyanate group makes this compound a versatile starting material for creating libraries of chiral derivatives for use in drug discovery, agrochemical research, and materials science. google.com The two most common transformations are the formation of ureas and carbamates.
Urea Derivatives: The reaction with primary or secondary amines is typically fast and high-yielding, producing N,N'-disubstituted chiral ureas. researchgate.netnih.gov These compounds are of significant interest as many possess biological activity; for instance, various urea derivatives are known inhibitors of human soluble epoxide hydrolase (sEH). beilstein-journals.org
Carbamate Derivatives: The reaction with alcohols, often catalyzed by bases or organometallic compounds, yields chiral carbamates. The carbamate functional group is a key component in a vast number of pharmaceutical agents and is also used to create prodrugs.
General synthetic protocols for these reactions are well-established and can be applied to a wide range of amines and alcohols, allowing for the systematic generation of structurally diverse molecules from a single chiral building block. google.com
Table 3: Common Derivatives of this compound
| Reactant | Derivative Class | General Structure |
|---|---|---|
| Primary Amine (R'-NH₂) | Urea | (R)-4-F-Ph-CH(CH₃)-NH-C(O)-NH-R' |
| Secondary Amine (R'R''NH) | Urea | (R)-4-F-Ph-CH(CH₃)-NH-C(O)-N(R')R'' |
Preparation of Fluorinated Urea and Carbamate Scaffolds
The isocyanate functional group is a highly reactive electrophile that readily participates in addition reactions with nucleophiles such as amines and alcohols. This reactivity is harnessed to produce a wide array of substituted urea and carbamate derivatives. The synthesis of these compounds is often straightforward, proceeding under mild conditions and typically resulting in high yields. beilstein-journals.org
The reaction of this compound with a primary or secondary amine leads to the formation of a chiral, fluorinated N,N'-disubstituted or N,N',N'-trisubstituted urea. Similarly, its reaction with an alcohol yields a corresponding carbamate. These reactions are foundational for creating diverse molecular libraries. nih.govgoogle.com The general schemes for these transformations are as follows:
Urea Formation: R-NCO + R'R''NH → R-NH-C(O)NR'R''
Carbamate Formation: R-NCO + R'OH → R-NH-C(O)OR'
The presence of the 4-fluorophenyl group in the resulting molecules can significantly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. The synthesis of ureas and carbamates can be achieved through various methods, including traditional reactions with amines/alcohols nih.gov, as well as more advanced one-pot procedures. beilstein-journals.orgorganic-chemistry.org
| Reactant Type | General Structure | Product Scaffold | Significance of Product |
|---|---|---|---|
| Primary Amine | R'-NH₂ | Chiral Urea | Building blocks for pharmaceuticals and organocatalysts. nih.gov |
| Secondary Amine | R'R''NH | Chiral Urea | Used in the design of enzyme inhibitors and materials science. nih.gov |
| Alcohol | R'-OH | Chiral Carbamate | Common protecting group and key functional group in bioactive molecules. organic-chemistry.orgrsc.org |
| Phenol | Ar-OH | Chiral Carbamate | Precursors for agrochemicals and specialized polymers. google.com |
The synthesis is not limited to simple amines and alcohols; complex and functionally diverse nucleophiles can be employed to generate sophisticated molecular structures incorporating the chiral fluorinated ethylphenyl moiety. Alternative methods for isocyanate and subsequent urea synthesis exist, such as those starting from carbamates or using phosgene-free reagents like N,N'-Carbonyldiimidazole (CDI). nih.govrsc.orgresearchgate.net
Construction of Complex Polymeric Architectures (e.g., Dendrimers)
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.govmdpi.com Their unique architecture, comprising a central core, repeating branched units (generations), and a periphery of functional groups, makes them suitable for a variety of applications. Isocyanates are valuable monomers in the synthesis of certain types of dendrimers, particularly polyurethane dendrimers, due to the efficiency of the urethane-forming reaction. soton.ac.ukresearchgate.netresearchgate.net
There are two primary strategies for dendrimer synthesis: the divergent method and the convergent method. pusan.ac.krnih.gov this compound can, in principle, be integrated into either approach.
Divergent Synthesis: This method begins from a multifunctional core molecule and builds the dendrimer outwards, generation by generation. nih.govmdpi.com A molecule containing multiple hydroxyl or amine groups could serve as the core. The reaction of this core with an excess of a monomer carrying an isocyanate group and other protected functional groups would form the first generation. Subsequent deprotection and reaction with more isocyanate monomers would build successive generations. The isocyanate's high reactivity is advantageous for driving these reactions to completion. soton.ac.uk
Convergent Synthesis: In this approach, the synthesis starts from what will become the periphery of the dendrimer and builds inwards. nih.govorientjchem.org Branched fragments called dendrons are synthesized first and then coupled to a multifunctional core in the final step. researchgate.net A dendron could be synthesized to have a single isocyanate group at its focal point. This isocyanate-functionalized dendron could then be attached to a core molecule containing multiple nucleophilic sites (e.g., a triol), thereby forming the complete dendrimer in a single step. This method offers better structural control and easier purification. mdpi.com
| Strategy | Starting Point | Direction of Growth | Key Advantages | Potential Role of Isocyanate |
|---|---|---|---|---|
| Divergent | Central Core | Outward | Can produce large quantities. mdpi.com | As part of a monomer added in each growth step. soton.ac.uk |
| Convergent | Periphery | Inward | High purity, better structural control, fewer defects. mdpi.com | As a reactive focal point on a dendron for attachment to the core. nih.gov |
The incorporation of fluorine into dendritic polymers can significantly alter their properties, imparting characteristics such as increased thermal stability, chemical resistance, and unique solubility profiles (e.g., solubility in supercritical CO₂). orientjchem.orgresearchgate.net this compound is an ideal building block for introducing both a fluorophenyl group and a chiral center into a dendritic structure.
Contributions to Mechanistic Studies in Stereochemistry
Chirality is a fundamental concept in chemistry, where a molecule is non-superimposable on its mirror image. libretexts.org Molecules that are chiral but have the same connectivity are known as stereoisomers. youtube.comkhanacademy.org The study of the three-dimensional arrangement of atoms in molecules is known as stereochemistry.
This compound, as a single, pure enantiomer, is a valuable tool for mechanistic and analytical studies in stereochemistry. Its primary use in this context is as a chiral derivatizing agent. When this (R)-isocyanate reacts with a racemic or enantiomerically enriched mixture of another chiral compound (e.g., a chiral alcohol or amine), it forms a pair of diastereomers.
Reaction with a Racemic Analyte: (R)-Isocyanate + (R)-Analyte → (R,R)-Diastereomer (R)-Isocyanate + (S)-Analyte → (R,S)-Diastereomer
Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have different melting points, boiling points, solubilities, and spectroscopic properties. youtube.comyoutube.com This difference is the key to their utility. The resulting diastereomeric ureas or carbamates can be separated by standard chromatographic techniques (e.g., HPLC or GC) or distinguished by high-resolution spectroscopy, particularly NMR. nih.gov
By quantifying the ratio of the diastereomeric products, one can determine the enantiomeric excess (ee) and the original ratio of enantiomers in the analyte mixture. Furthermore, with appropriate reference standards, this method can be used to assign the absolute configuration (R or S) of the analyte's stereocenter. nih.gov The defined stereochemistry of the isocyanate provides a fixed reference point for the analysis. mdpi.com
Spectroscopic and Computational Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopy is the cornerstone for the structural analysis of organic molecules. For derivatives of (R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate, techniques such as NMR, IR, and mass spectrometry offer complementary information, leading to a comprehensive structural picture.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of derivatives formed from this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
In a typical ¹H NMR spectrum of a derivative, the protons of the 1-(4-fluorophenyl)ethyl moiety exhibit characteristic signals. The methyl group (CH₃) appears as a doublet due to coupling with the adjacent methine proton. The methine proton (CH) presents as a quartet, coupled to the three protons of the methyl group. The aromatic protons on the 4-fluorophenyl ring often show a complex splitting pattern, typically appearing as two multiplets or doublets of doublets due to both ³J-coupling between adjacent protons and coupling to the fluorine atom. mdpi.com
In ¹³C NMR spectroscopy, the isocyanate carbon itself is highly deshielded, though it is often converted to a urea (B33335) or carbamate (B1207046) in derivatives, shifting its resonance accordingly. The carbons of the fluorophenyl ring show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom. The chiral methine carbon and the methyl carbon also have characteristic resonances. mdpi.com The precise chemical shifts can confirm the successful formation of a derivative and the integrity of the core structure.
Table 1: Predicted NMR Chemical Shifts (δ) for a Derivative of this compound (Note: Data is inferred from structurally similar compounds. Actual shifts will vary based on the specific derivative and solvent.)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic CH | 7.00 - 7.40 | Multiplet | Two sets of signals expected for the A₂B₂ system coupled to ¹⁹F. mdpi.com |
| Methine CH | ~4.40 | Quartet | Coupled to the adjacent methyl group. mdpi.com |
| Methyl CH₃ | ~1.55 | Doublet | Coupled to the methine proton. mdpi.com |
| ¹³C NMR | |||
| C=O (Urea/Carbamate) | 150 - 160 | Singlet | Shift depends on the specific derivative formed. |
| C (aromatic, C-F) | ~162 (d, ¹JCF ≈ 245 Hz) | Doublet | Large coupling constant with fluorine. |
| C (aromatic, C-CH) | ~140 | Singlet | mdpi.com |
| CH (aromatic) | ~128 (d, ³JCF ≈ 8 Hz) | Doublet | mdpi.com |
| CH (aromatic) | ~115 (d, ²JCF ≈ 21 Hz) | Doublet | mdpi.com |
| Methine CH | ~55 | Singlet | mdpi.com |
| Methyl CH₃ | ~22 | Singlet | mdpi.com |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. For this compound itself, the most prominent feature in its IR spectrum is the very strong and sharp absorption band characteristic of the isocyanate (-N=C=O) group. mdpi.comchemicalbook.com This band typically appears around 2250–2275 cm⁻¹. Its presence is a clear indicator of the unreacted isocyanate.
When the isocyanate is converted into derivatives, such as ureas or carbamates, this characteristic peak disappears and new bands emerge. For instance, the formation of a urea derivative results in the appearance of a C=O (amide I) stretching band around 1630–1680 cm⁻¹ and N-H bending and stretching vibrations. researchgate.net Analysis of these specific frequencies provides direct evidence of the chemical transformation.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Very Strong, Sharp |
| C-F (Aromatic) | Stretch | 1200 - 1250 | Strong |
| C=O (Urea derivative) | Stretch | 1630 - 1680 | Strong |
| N-H (Urea derivative) | Stretch | 3200 - 3400 | Medium-Strong, Broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
Raman spectroscopy offers complementary information and is particularly useful for analyzing symmetric vibrations. The symmetric stretch of the isocyanate group can be observed, and changes in the aromatic ring vibrations upon derivatization can be monitored. rsc.org
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For derivatives of this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable. HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula of the molecular ion and its fragments. nih.govethz.ch This helps to distinguish between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum gives clues to the molecule's structure. For a derivative of this isocyanate, common fragmentation pathways include the loss of the ethyl group or cleavage at the newly formed urea or carbamate bond. The presence of the fluorophenyl moiety results in a characteristic isotopic pattern and fragment ions. For example, a prominent fragment often corresponds to the [F-C₆H₄-CHCH₃]⁺ ion. In some cases, the molecular ion peak may be weak or absent, with the spectrum dominated by fragments or even cyclotrimerization products of the parent molecule. mdpi.com
Table 3: Potential Mass Spectrometry Fragments for a Derivative
| m/z Value (Nominal) | Possible Fragment Identity | Notes |
| 165 | [C₉H₈FNO]⁺ | Molecular ion of the parent isocyanate. |
| 136 | [C₈H₅FNO]⁺ | Loss of the ethyl group from the parent. |
| 123 | [C₇H₆F]⁺ | Fluorotropylium ion or related species. |
| 109 | [C₆H₄F]⁺ | Fluorophenyl cation. |
X-ray Crystallography for Absolute Configuration Determination and Conformation Analysis
While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides the ultimate proof of its three-dimensional structure, including its absolute configuration. Since the isocyanate itself is a liquid or low-melting solid, it is not readily amenable to single-crystal X-ray analysis.
Therefore, a common strategy is to react the chiral isocyanate with an achiral amine or alcohol to form a stable, crystalline solid derivative, such as a urea or carbamate. This derivative can then be analyzed by X-ray crystallography. nih.govresearchgate.net The analysis of the resulting crystal structure allows for the unambiguous determination of the spatial arrangement of all atoms. By knowing the stereochemistry of the derivative, the absolute (R) configuration of the original chiral center in the isocyanate can be definitively confirmed. This technique is considered the gold standard for assigning absolute stereochemistry. researchgate.net
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and, most importantly, for quantifying its enantiomeric purity or enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric excess of a chiral compound. nih.gov The separation is achieved using a chiral stationary phase (CSP), which interacts differently with the (R) and (S) enantiomers, causing them to elute from the column at different times. nih.gov
For isocyanates, direct analysis can be challenging due to their reactivity. A more robust method involves derivatizing the isocyanate into a more stable compound, such as a urea or a cyclized product like an oxazolidinone, which can then be analyzed on a suitable chiral column. rsc.org For example, derivatives of the related (S)-4-(4-fluorophenyl)oxazolidin-2-one have been successfully separated using polysaccharide-based chiral stationary phases like Chiralpak. rsc.org The ratio of the peak areas for the two enantiomers in the resulting chromatogram allows for the precise calculation of the enantiomeric excess. wikipedia.org
Table 4: Example Chiral HPLC Conditions for an Isocyanate Derivative (Based on the separation of (S)-4-(4-fluorophenyl)oxazolidin-2-one) rsc.org
| Parameter | Condition |
| Column | Chiralpak OD-H |
| Mobile Phase | n-hexane / isopropanol (B130326) (90:10) |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 220 nm |
| Retention Time (S-enantiomer) | 39.4 min |
| Retention Time (R-enantiomer) | 45.7 min |
Gas Chromatography (GC)
Gas Chromatography (GC) is a pivotal technique for the analysis of volatile and semi-volatile compounds. For a chiral molecule like this compound, chiral GC is particularly crucial for determining enantiomeric purity. This is essential in fields like asymmetric synthesis, where the production of a single enantiomer is the goal.
The separation of enantiomers by GC is typically achieved using a chiral stationary phase (CSP). gcms.cz These phases are created by incorporating chiral selectors, such as derivatized cyclodextrins or amino acids, into a standard polysiloxane backbone. gcms.czresearchgate.net The enantiomers of the analyte interact differently with the chiral environment of the column, leading to different retention times and enabling their separation and quantification.
In a research context, a sample of synthesized this compound would be injected into a GC instrument equipped with a column like a Chirasil-Dex or a Rt-βDEXsa. gcms.czsci-hub.se The resulting chromatogram would ideally show a single peak corresponding to the (R)-enantiomer. The presence of a second peak at a different retention time would indicate contamination with the (S)-enantiomer, allowing for the calculation of the enantiomeric excess (ee).
Additionally, this compound can itself be used as a chiral derivatizing agent (CDA). In this application, the isocyanate reacts with other chiral molecules, such as alcohols or amines, to form stable diastereomeric urethane (B1682113) derivatives. These diastereomers, having different physical properties, can then be separated on a standard, non-chiral GC column. This indirect method is a common strategy for determining the enantiomeric composition of other chiral substances. sci-hub.se
Table 1: Illustrative GC Conditions for Chiral Analysis
| Parameter | Value |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Chiral Capillary Column (e.g., Rt-βDEXsm, 30m x 0.32mm ID) gcms.cz |
| Injector Temp. | 220 °C |
| Detector Temp. | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min |
| Expected Outcome | Baseline separation of (R) and (S)-1-(4-Fluorophenyl)ethyl isocyanate enantiomers |
Gel Permeation Chromatography (GPC) for Polymer Analysis
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing polymers. wikipedia.org It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of crucial parameters like number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. wikipedia.orgufl.edu
Isocyanates are key monomers in the synthesis of polyurethanes. This compound can be polymerized, for example, with a diol to form a chiral polyurethane. The properties of the resulting polymer are directly dependent on its molecular weight distribution.
In a typical research application, after synthesizing a polymer using this compound, the product would be dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and analyzed by GPC. ufl.eduyoutube.com The system is calibrated using polymer standards with known molecular weights, such as polystyrene. wikipedia.org As the polymer sample passes through the GPC column, larger polymer chains elute first because they are excluded from the pores of the stationary phase, while smaller chains elute later. youtube.com The detector, often a refractive index (RI) detector, records the concentration of the polymer as a function of elution time. The resulting chromatogram provides a detailed profile of the molecular weight distribution. wikipedia.org This information is vital for quality control and for correlating the polymer's molecular structure with its macroscopic properties. youtube.com
Table 2: Typical GPC Data for a Synthesized Polymer
| Parameter | Description | Illustrative Value |
| Mn ( g/mol ) | Number-Average Molecular Weight | 25,000 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 45,000 |
| Mp ( g/mol ) | Peak Molecular Weight | 42,500 |
| Đ (Mw/Mn) | Polydispersity Index | 1.8 |
Theoretical and Computational Chemistry Studies
Theoretical and computational methods provide profound insights into the molecular properties and reactivity of compounds like this compound, complementing experimental findings. These in silico studies can predict geometries, electronic structures, and reaction pathways that may be difficult to observe empirically.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to optimize the molecule's three-dimensional geometry and calculate various electronic properties. dntb.gov.uadntb.gov.ua
These calculations yield important data including bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. Furthermore, DFT is used to determine global reactivity descriptors. researchgate.net These descriptors, derived from the energies of the frontier molecular orbitals, help predict the chemical behavior of the molecule.
Table 3: Illustrative DFT-Calculated Reactivity Descriptors
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency; higher values indicate higher reactivity. researchgate.net |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | μ² / (2η) | Propensity to accept electrons; high value indicates a good electrophile. researchgate.net |
The results of such calculations for this compound would highlight the electrophilic nature of the isocyanate carbon, making it susceptible to attack by nucleophiles.
Potential Energy Surface (PES) Mapping and Reaction Mechanism Elucidation
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. libretexts.orgyoutube.com Mapping the PES for a reaction involving this compound is crucial for elucidating the detailed mechanism, identifying transition states, and calculating activation energies. sciepub.com
For instance, the reaction of the isocyanate with an alcohol to form a urethane can be modeled. By systematically changing the distances and angles between the reacting molecules, a PES can be constructed. libretexts.org Automated tools for global reaction route mapping (GRRM) can explore the surface to find the minimum energy path connecting reactants to products. researchgate.net This path reveals the geometry of the transition state—the highest energy point on the reaction coordinate. libretexts.org Advanced protocols can combine different levels of theory to create accurate semi-local PESs, making these studies more computationally feasible. mdpi.com This analysis provides a quantitative understanding of the reaction kinetics and thermodynamics. sciepub.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comimperial.ac.uk The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior as a nucleophile or an electrophile. pku.edu.cn
For this compound, FMO analysis, typically performed as part of a DFT study, would show that the LUMO is primarily localized on the isocyanate (-N=C=O) group. Specifically, the carbon atom of the isocyanate would have a large orbital coefficient in the LUMO, identifying it as the principal electrophilic site. The HOMO, conversely, would likely have significant contributions from the π-system of the fluorophenyl ring. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a large gap suggests lower reactivity. numberanalytics.com This analysis is fundamental for predicting the regioselectivity and feasibility of reactions, such as cycloadditions or nucleophilic additions to the isocyanate.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It provides a powerful visual guide to a molecule's reactive sites. researchgate.net MEP maps are generated using the results from DFT calculations.
For this compound, the MEP map would display distinct regions of positive and negative potential.
Negative Regions (Red/Yellow): These areas are rich in electrons and are attractive to electrophiles. The oxygen and nitrogen atoms of the isocyanate group, with their lone pairs of electrons, would be depicted as regions of negative potential.
Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This would be represented by a strongly positive (blue) region, confirming it as the primary site for reaction with nucleophiles like alcohols or amines. researchgate.net The hydrogen atoms on the ethyl group and the phenyl ring would also show positive potential.
This visual representation of reactivity complements FMO analysis and provides an intuitive understanding of how the molecule will interact with other reagents. uni-muenchen.deresearchgate.net
Computational Studies on Stereochemical Induction
The reaction of this compound with a racemic or enantiomerically enriched amine or alcohol proceeds through diastereomeric transition states. The difference in the activation energies of these transition states is the origin of kinetic resolution and stereochemical induction.
Modeling Transition States:
Computational models, often employing Density Functional Theory (DFT), can be used to calculate the geometries and energies of the transition states for the formation of the diastereomeric products. These calculations can help to elucidate the non-covalent interactions, such as hydrogen bonding and steric hindrance, that govern the stereochemical outcome of the reaction.
For the reaction with a chiral amine to form a urea, for example, the transition state involves the nucleophilic attack of the amine nitrogen on the isocyanate carbon. The relative energies of the two diastereomeric transition states (one leading to the (R,R) product and the other to the (R,S) product) will determine the selectivity of the reaction.
Factors Influencing Stereochemical Induction:
Steric Effects: The spatial arrangement of the substituents on both the chiral isocyanate and the chiral substrate plays a crucial role. The computational models can quantify the steric repulsion between bulky groups in the different transition states.
Electronic Effects: The fluorine atom on the phenyl ring, being an electron-withdrawing group, influences the reactivity of the isocyanate. Computational studies can map the electrostatic potential of the reacting molecules to understand these electronic interactions.
Solvent Effects: The solvent can play a significant role in stabilizing or destabilizing the transition states through explicit or implicit interactions. Computational models can incorporate solvent effects to provide a more accurate picture of the reaction energetics.
By analyzing the computed transition state structures, it is possible to rationalize the observed stereoselectivity and even to predict the outcome for new substrates. These computational insights are invaluable for the rational design of more effective chiral derivatizing agents for applications in asymmetric synthesis and analysis.
Future Directions and Emerging Research Avenues for R + 1 4 Fluorophenyl Ethyl Isocyanate
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of isocyanates has traditionally relied on methods involving hazardous reagents, most notably phosgene (B1210022). rsc.org The future of (R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate synthesis is geared towards the adoption of safer, more sustainable, and efficient catalytic systems. Research is moving away from stoichiometric reagents to catalytic processes that minimize waste and energy consumption. rsc.org
Key research trends include the reductive carbonylation of the corresponding nitroaromatic precursors using transition metal catalysts. researchgate.net Group VIII metals, in particular, have shown promise in these transformations. Another significant avenue is the development of metal-free catalytic systems, which circumvent the issues of metal contamination and cost. rsc.org For instance, visible-light-mediated reactions and microwave-assisted multicomponent reactions (MCRs) are being explored to synthesize complex molecules from isocyanates under mild conditions. rsc.org
Furthermore, the synthesis of a chiral molecule like this compound necessitates a focus on asymmetric catalysis. Bioinspired catalysts, such as those derived from peptides, are emerging as powerful tools for achieving high enantioselectivity in the synthesis of chiral compounds. acs.org These systems offer the potential for creating the desired (R)-enantiomer with high purity, which is critical for its applications in chiral materials.
Table 1: Comparison of Catalytic Systems for Isocyanate Synthesis
| Catalytic System | Key Features & Advantages | Relevant Research Focus |
|---|---|---|
| Transition Metal Catalysis | High efficiency and selectivity; enables reactions like reductive carbonylation. researchgate.net | Development of catalysts based on Palladium, Nickel, and other Group VIII metals for phosgene-free routes. researchgate.netacs.org |
| Bioinspired Catalysis | High enantioselectivity; operates under mild conditions; sustainable. acs.org | Use of peptide-phosphonium salts for asymmetric synthesis of chiral precursors. acs.org |
| Metal-Free Catalysis | Avoids metal toxicity and contamination; often uses abundant and inexpensive catalysts. rsc.org | Application of visible-light photoredox catalysis and organocatalysis for sustainable synthesis pathways. rsc.org |
| Microwave-Assisted Synthesis | Rapid reaction times; improved yields compared to conventional heating. rsc.org | Efficient synthesis of derivatives via multicomponent reactions involving isocyanates. rsc.org |
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous flow processing, represents a paradigm shift in the manufacturing of chemicals, offering significant advantages in safety, scalability, and efficiency. rsc.orgthieme-connect.com This methodology is particularly well-suited for the synthesis of isocyanates like this compound, as it allows for the safe handling of highly reactive and potentially hazardous intermediates. acs.orggoogle.com
A prominent example is the use of a flow process for the Curtius rearrangement, a clean and high-yielding method for isocyanate synthesis. thieme-connect.com In a typical flow setup, a carboxylic acid precursor is converted to a hydrazide, which is then reacted with nitrous acid to form an acyl azide (B81097) intermediate in situ. google.com This high-energy intermediate is immediately heated within the flow reactor to induce the Curtius rearrangement, yielding the isocyanate without the need to isolate the potentially explosive acyl azide. thieme-connect.comacs.orggoogle.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor minimizes side reactions and enhances product purity. thieme-connect.com
The integration of this compound synthesis into flow methodologies not only enhances safety but also facilitates on-demand production and seamless integration into multi-step synthetic sequences. rsc.org
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Advantage | Description |
|---|---|
| Enhanced Safety | Avoids the isolation of hazardous intermediates (e.g., acyl azides) by generating and consuming them in a closed, controlled environment. acs.orggoogle.com |
| Scalability | Production can be scaled up by extending the operating time or by using parallel reactors, rather than larger, potentially more hazardous batch reactors. thieme-connect.com |
| Process Control | Superior heat and mass transfer allow for precise control over reaction conditions, leading to higher yields and purity. thieme-connect.com |
| Efficiency | Reduces reaction times and simplifies workup procedures, leading to a more efficient overall process. acs.org |
| Integration | Enables the coupling of multiple reaction steps into a continuous sequence, streamlining the synthesis of complex molecules derived from the isocyanate. rsc.orgrsc.org |
Advanced Material Science Applications with Tailored Chiral Properties
The trifecta of chirality, fluorine content, and a reactive isocyanate group makes this compound a highly attractive monomer for advanced material science. Its primary use is in the synthesis of chiral polymers, such as polyurethanes and polyhydroxyurethanes, with precisely tailored properties. nih.govmdpi.com
The asymmetric copolymerization of epoxides with isocyanates, catalyzed by chiral bimetallic complexes, can produce optically active polyurethanes. nih.govresearchgate.net Using this compound in such polymerizations would impart a high degree of stereoregularity to the polymer backbone. This stereocontrol is known to enhance material properties, including thermal stability. nih.govresearchgate.net
Furthermore, the presence of the 4-fluorophenyl group is significant. Fluorinated polymers are renowned for their remarkable chemical inertness, thermal stability, and hydrophobicity. mdpi.com Incorporating this monomer into polymer chains can therefore lead to materials with enhanced resistance to chemicals and weathering, and unique surface properties. A burgeoning field of research is the development of chiral polymers for applications in optics, such as materials that exhibit circularly polarized luminescence (CPL). mdpi.com Polymers derived from this compound are prime candidates for exploration as novel CPL-active materials.
Table 3: Potential Chiral Polymers Derived from this compound
| Polymer Type | Synthesis Method | Key Potential Properties | Emerging Application |
|---|---|---|---|
| Chiral Polyurethane | Asymmetric copolymerization with meso-epoxides. nih.govresearchgate.net | High stereoregularity, enhanced thermal stability, optical activity. nih.gov | Chiral recognition, asymmetric catalysis supports. |
| Fluorinated Polyhydroxyurethane (FPHU) | Polyaddition with diamines (from a precursor). mdpi.com | Chemical resistance, hydrophobicity, thermal stability. mdpi.com | High-performance coatings, chemically resistant membranes. |
| CPL-Active Polymer | Copolymerization with emissive, achiral monomers. mdpi.com | Circularly polarized luminescence, chiroptical switching. mdpi.com | Advanced optical communication, bio-responsive imaging. |
Interdisciplinary Research with Chemical Biology (excluding human/medical applications)
The high reactivity of the isocyanate group towards nucleophiles like amines and alcohols makes it an excellent electrophilic handle for bioconjugation and chemical biology research. acs.orgnih.gov this compound can be used as a chemical probe to label and study biomolecules, providing insights into biological processes at a molecular level.
One emerging strategy is isocyanate-mediated chemical tagging (IMCT), where the isocyanate is used to attach chemical reporters (e.g., fluorescent dyes or affinity tags) to small molecules or biomolecules. acs.orgnih.gov This allows for the study of molecular interactions and the identification of binding partners. The reaction of the isocyanate with nucleophilic groups on proteins, such as lysine (B10760008) side chains, forms stable urea (B33335) linkages.
A more advanced approach involves the on-demand generation of isocyanates from stable precursors to achieve highly selective biomolecular labeling in complex environments. acs.orgnih.gov A stable precursor of this compound could be delivered to a specific biological system, and the reactive isocyanate could then be generated at a precise time and location using a specific trigger. This strategy offers exceptional control over the labeling reaction, minimizing off-target effects. acs.org The chiral and fluorinated nature of the tag could also be exploited for specific detection methods, such as ¹⁹F NMR spectroscopy in structural biology studies.
Table 4: Isocyanate-Based Strategies in Chemical Biology
| Strategy | Mechanism | Potential Application for the Compound |
|---|---|---|
| Isocyanate-Mediated Chemical Tagging (IMCT) | The isocyanate reacts directly with nucleophilic groups (amines, alcohols) on a target molecule to form a stable covalent bond (urea, carbamate). acs.orgnih.gov | Attaching fluorescent or affinity tags to proteins or other biomolecules for visualization and interaction studies. |
| On-Demand Isocyanate Generation | A stable precursor (e.g., a hydroxamic acid conjugate) is converted to the reactive isocyanate upon activation by a specific trigger (e.g., a chemical activator). acs.orgnih.gov | Site-specific labeling of proteins in complex biological samples with high temporal and spatial control. |
| ¹⁹F NMR Probing | The fluorine atom serves as a sensitive and background-free NMR probe. | Incorporating a ¹⁹F label into a biological system to study protein conformation and dynamics. |
Development of Smart Polymeric Systems
Smart polymers, or stimuli-responsive materials, are polymers that undergo significant changes in their properties in response to small external environmental changes. nih.govresearchgate.net These stimuli can include temperature, pH, light, or electric fields. youtube.com The development of smart polymeric systems based on this compound is a promising future direction.
While the isocyanate itself does not impart stimuli-responsiveness, it can be copolymerized with functional monomers that do. For example, copolymerizing it with N-isopropylacrylamide would create a thermo-responsive polymer. nih.gov The inclusion of the fluorophenyl group from the isocyanate would likely modulate the polymer's lower critical solution temperature (LCST)—the temperature at which it undergoes a phase transition—due to its hydrophobicity. nih.gov
The chirality of the monomer opens up possibilities for creating smart systems with unique chiroptical responses. For instance, a polymer could be designed to change its chiral conformation, and thus its optical properties, in response to a specific stimulus. mdpi.com This could lead to the development of novel sensors or actuators. The isocyanate group's reactivity can also be used to form cross-linked hydrogels, which can exhibit stimuli-responsive swelling and deswelling behavior, a key feature for many smart material applications. nih.govnih.gov
Table 5: Potential Smart Polymeric Systems Incorporating this compound
| Stimulus | Design Strategy | Potential Responsive Behavior |
|---|---|---|
| Temperature | Copolymerization with thermo-responsive monomers like poly(N-isopropylacrylamide) (PNIPAAm). nih.govnih.gov | Reversible changes in solubility or swelling at a specific Lower Critical Solution Temperature (LCST). nih.gov |
| pH | Copolymerization with pH-responsive monomers like poly(acrylic acid). youtube.com | Changes in charge, shape, or swelling based on the acidity or basicity of the environment. youtube.com |
| Light | Incorporation of photo-responsive chromophores into the polymer backbone. nih.gov | Isomerization or cleavage of chemical bonds upon irradiation, leading to changes in polymer conformation or solubility. nih.gov |
| Redox | Inclusion of redox-active moieties in the polymer structure. | Reversible changes in properties in response to oxidizing or reducing agents. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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